4-Bromocyclohexanamine hydrobromide
Overview
Description
Preparation Methods
The synthesis of 4-Bromocyclohexanamine hydrobromide typically involves the bromination of cyclohexanamine. One common method includes the reaction of cyclohexanamine with bromine in the presence of a suitable solvent such as dichloromethane or cyclohexane. The reaction is carried out at temperatures ranging from -5°C to +100°C . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromocyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexanamine.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromocyclohexanamine hydrobromide is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard for drug impurities and reagents.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is employed in pharmaceutical testing to develop new drugs and therapies.
Industry: It is used in the production of various chemical intermediates and products.
Mechanism of Action
The mechanism of action of 4-Bromocyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromocyclohexanamine hydrobromide can be compared with other similar compounds such as:
4-Bromoaniline hydrobromide: Similar in structure but differs in its applications and reactivity.
4-Bromophenylhydrazine hydrochloride: Used in different industrial applications and has distinct chemical properties.
Cyclohexanamine derivatives: These compounds share a similar cyclohexane backbone but differ in their functional groups and reactivity.
Properties
IUPAC Name |
4-bromocyclohexan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWNSZQANCHSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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